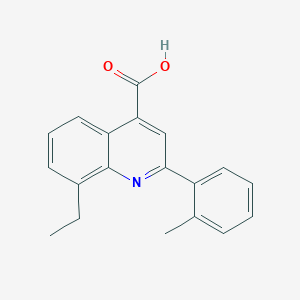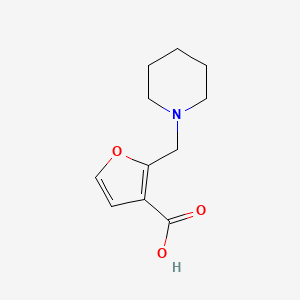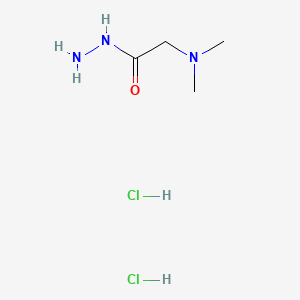![molecular formula C15H15FO B1302445 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol CAS No. 64820-95-7](/img/structure/B1302445.png)
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a fluorine atom at the 2’ position and a propanol group at the 4’ position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propanol Group: The propanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst) are commonly employed.
Substitution: Strong nucleophiles such as NaOH (Sodium hydroxide) or NaNH₂ (Sodium amide) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one or 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: Formation of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, metabolic processes, or other cellular functions depending on its specific interactions.
相似化合物的比较
2-Fluoro-1,1’-biphenyl: Lacks the propanol group, making it less versatile in certain applications.
1-(4’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol: Similar structure but with the fluorine atom at a different position, which can affect its reactivity and properties.
Uniqueness: 1-(2’-Fluoro[1,1’-biphenyl]-4-yl)propan-1-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[4-(2-fluorophenyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOHBUIIOWWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372411 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-95-7 |
Source


|
| Record name | 1-[4-(2-fluorophenyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)

![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)







